

# Application Notes and Protocols: Rhodium-Catalyzed Synthesis of N-Protected Sulfoximines

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Sulfoximine**

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These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-protected **sulfoximines** utilizing rhodium catalysis. **Sulfoximines** are an increasingly important structural motif in medicinal chemistry and drug discovery due to their unique physicochemical properties, including their ability to act as hydrogen bond donors and acceptors, their metabolic stability, and their capacity to introduce chirality at the sulfur atom. Rhodium catalysis has emerged as a powerful and versatile tool for the synthesis of these valuable compounds, offering a range of methodologies from direct imination of sulfoxides to sophisticated C-H functionalization and asymmetric transformations.

## Rhodium-Catalyzed Direct Imination of Sulfoxides

The direct imination of sulfoxides represents one of the most straightforward methods for the synthesis of N-protected **sulfoximines**. This approach typically involves the reaction of a sulfoxide with a nitrogen source in the presence of a rhodium catalyst. Carbamates are commonly employed as the nitrogen source, leading directly to N-Boc, N-Cbz, or other carbamate-protected **sulfoximines**. These protecting groups are advantageous due to their stability in subsequent reactions and the availability of mild deprotection methods.

A key advantage of this method is the ability to directly install a protecting group on the nitrogen atom, which is often crucial for further functionalization.<sup>[1][2]</sup> The reaction proceeds under mild

conditions and demonstrates good functional group tolerance.[3]

Table 1: Rhodium-Catalyzed Synthesis of N-Boc **Sulfoximines** from Sulfoxides and tert-Butyl Carbamate

Entry	Sulfoxide	Product	Catalyst (mol%)	Yield (%)	Reference
1	Thioanisole oxide	S-Methyl-S-phenyl-N-(tert-butoxycarbon yl)sulfoximine	Rh <sub>2</sub> (OAc) <sub>4</sub> (2)	98	[1]
2	Diphenyl sulfoxide	S,S-Diphenyl-N-(tert-butoxycarbon yl)sulfoximine	Rh <sub>2</sub> (OAc) <sub>4</sub> (2)	85	[1]
3	Dibenzyl sulfoxide	S,S-Dibenzyl-N-(tert-butoxycarbon yl)sulfoximine	Rh <sub>2</sub> (OAc) <sub>4</sub> (2)	75	[1]
4	Thietane 1-oxide	1-(tert-Butoxycarbon ylimino)thietane 1-oxide	Rh <sub>2</sub> (OAc) <sub>4</sub> (2)	68	[1]

## Experimental Protocol: General Procedure for the Synthesis of N-Boc Sulfoximines[1]

- To a stirred solution of the sulfoxide (1.0 mmol) in dichloromethane (DCM, 5 mL) is added tert-butyl carbamate (1.5 mmol), iodobenzene diacetate (1.5 mmol), and magnesium oxide (2.0 mmol).
- Rhodium(II) acetate dimer (Rh<sub>2</sub>(OAc)<sub>4</sub>, 0.02 mmol) is then added, and the resulting mixture is stirred at 40 °C.

- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion (typically 8-16 hours), the reaction mixture is cooled to room temperature and filtered through a pad of Celite.
- The filtrate is concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired N-Boc protected **sulfoximine**.

## Rhodium-Catalyzed Asymmetric S-Alkylation of Sulfenamides

A powerful strategy for the enantioselective synthesis of chiral **sulfoximines** involves the rhodium-catalyzed asymmetric S-alkylation of sulfenamides with diazo compounds.<sup>[4][5]</sup> This methodology allows for the creation of a stereogenic sulfur center with high enantioselectivity. The resulting sulfilimines can be subsequently oxidized to the corresponding **sulfoximines** with complete retention of stereochemistry. The use of chiral rhodium catalysts is crucial for achieving high levels of asymmetric induction.

Table 2: Enantioselective Synthesis of Sulfilimines via Rhodium-Catalyzed S-Alkylation

Entry	Sulfenamide	Diazo Compound	Catalyst	Yield (%)	e.r.	Reference
1	N-(Phenylthio)phthalimide	Ethyl 2-phenyldiazoacetate	Rh <sub>2</sub> (R-p-Ph-TPCP) <sub>4</sub>	95	98:2	[4]
2	N-(4-Bromophenylthio)phthalimide	Ethyl 2-phenyldiazoacetate	Rh <sub>2</sub> (R-p-Ph-TPCP) <sub>4</sub>	92	97:3	[4]
3	N-(Naphthalen-2-ylthio)phthalimide	Ethyl 2-phenyldiazoacetate	Rh <sub>2</sub> (R-p-Ph-TPCP) <sub>4</sub>	96	98:2	[4]
4	N-(Phenylthio)phthalimide	Methyl 2-(4-chlorophenyl)diazoacetate	Rh <sub>2</sub> (R-p-Ph-TPCP) <sub>4</sub>	93	96:4	[4]

## Experimental Protocol: Asymmetric S-Alkylation of Sulfenamides[4]

- A solution of the sulfenamide (0.2 mmol) and the chiral rhodium catalyst (0.1-1 mol %) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is prepared in a reaction vessel under an inert atmosphere.
- A solution of the diazo compound (0.24 mmol) in the same solvent is added dropwise to the reaction mixture at the specified temperature (e.g., 25 °C) over a period of time (e.g., 1 hour).
- The reaction is stirred until the consumption of the starting material is observed by TLC.

- The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the enantioenriched sulfilimine.
- The enantiomeric ratio (e.r.) is determined by chiral high-performance liquid chromatography (HPLC).
- The sulfilimine is then oxidized (e.g., using m-CPBA) to the corresponding **sulfoximine**.

## Rhodium(III)-Catalyzed C-H Functionalization of Sulfoximines

The **sulfoximine** moiety can act as an effective directing group in rhodium(III)-catalyzed C-H activation and functionalization reactions.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) This strategy enables the synthesis of highly functionalized and polycyclic **sulfoximine** derivatives that would be challenging to prepare using other methods. Common transformations include ortho-halogenation, alkynylation, and annulation reactions to form benzothiazine structures.

Table 3: Rhodium(III)-Catalyzed C-H Functionalization of N-Acyl/Alkyl **Sulfoximines**

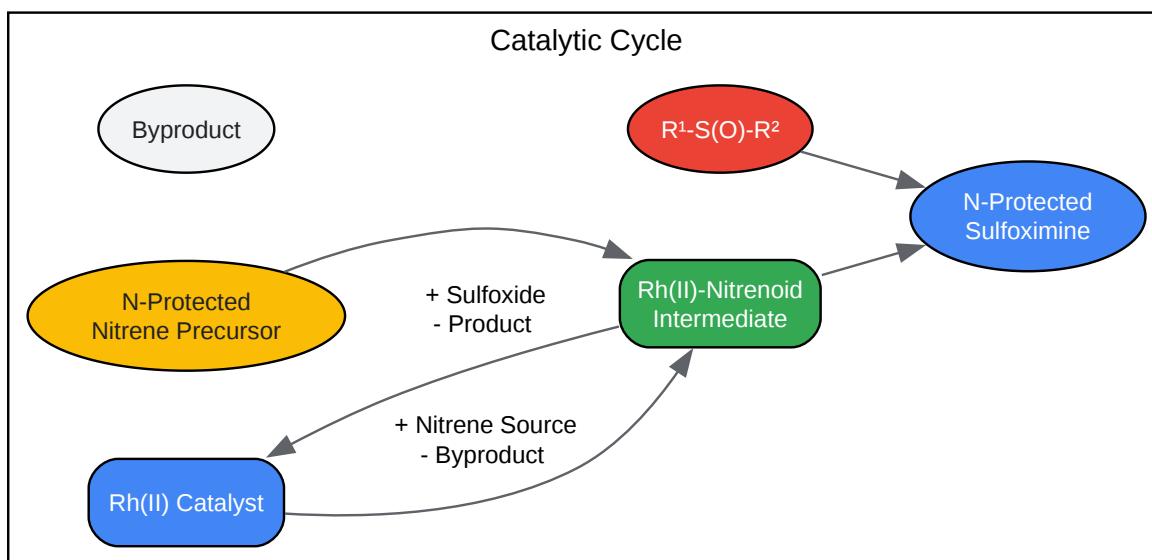
Entry	Sulfoxime Substrate	Coupling Partner	Product Type	Catalyst	Yield (%)	Reference
1	N-Acetyl-S,S-diphenylsulfoximine	N-Bromosuccinimide	ortho-Bromination	$[\text{Cp}^*\text{RhCl}_2]_2$	85	[8][11]
2	N-Acetyl-S,S-diphenylsulfoximine	N-Iodosuccinimide	ortho-Iodination	$[\text{Cp}^*\text{RhCl}_2]_2$	82	[8][11]
3	N-Methyl-S,S-diphenylsulfoximine	(Bromoethyl)triisopropylsilane	ortho-Alkynylation	$[\text{Cp}^*\text{RhCl}_2]_2$	89	[9]
4	S-Phenyl-S-methylsulfoximine	Diphenylethylene	Benzothiazine	$[\text{Cp}^*\text{RhCl}_2]_2$	82	[10]

## Experimental Protocol: ortho-Halogenation of N-Acylsulfoximines[8][11]

- To a screw-capped vial are added the N-acylsulfoximine (0.2 mmol), the halogen source (N-bromosuccinimide or N-iodosuccinimide, 0.24 mmol),  $[\text{Cp}^*\text{RhCl}_2]_2$  (2.5 mol %), and silver acetate ( $\text{AgOAc}$ , 20 mol %).
- The vial is purged with argon, and 1,2-dichloroethane (1.0 mL) is added.
- The reaction mixture is stirred at 80 °C for 12 hours.
- After cooling to room temperature, the mixture is diluted with dichloromethane and filtered through a pad of Celite.

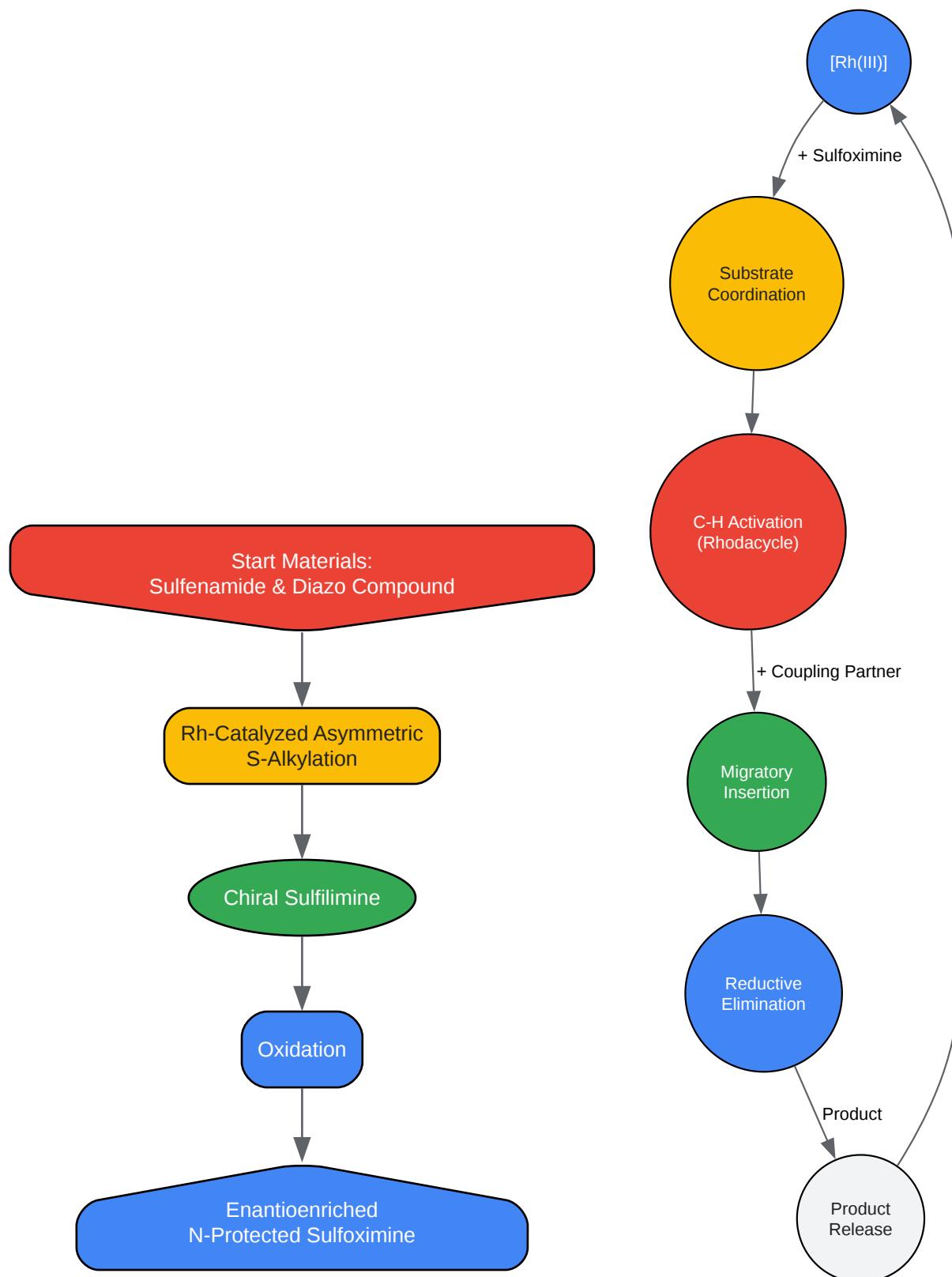
- The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the ortho-halogenated product.

## Visualizations



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Caption: Catalytic cycle for the rhodium-catalyzed direct imination of sulfoxides.

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- To cite this document: BenchChem. [Application Notes and Protocols: Rhodium-Catalyzed Synthesis of N-Protected Sulfoximines]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086345#rhodium-catalyzed-synthesis-of-n-protected-sulfoximines>]

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